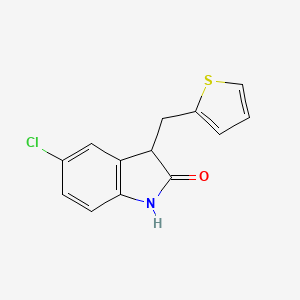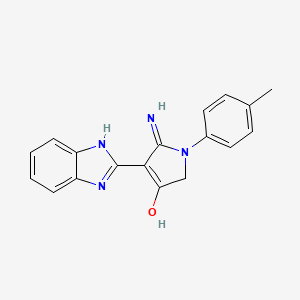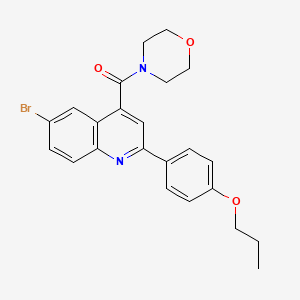
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. AG490 has been used extensively in scientific research to investigate the role of JAK/STAT signaling in various diseases.
作用机制
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one inhibits JAK/STAT signaling by binding to the JAK kinase domain and preventing phosphorylation of the STAT transcription factors. This leads to a decrease in gene expression and cellular proliferation.
Biochemical and Physiological Effects:
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory effects, 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit angiogenesis and induce apoptosis in cancer cells. 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for the JAK/STAT signaling pathway. This allows researchers to investigate the role of this pathway in various diseases without affecting other signaling pathways. However, one limitation of using 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one is its potential toxicity at high concentrations. Careful dosing and monitoring is required to ensure that the concentration used in experiments is within a safe range.
未来方向
There are many future directions for research involving 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more specific JAK inhibitors that target specific JAK isoforms. Another area of interest is the investigation of the role of JAK/STAT signaling in non-cancer diseases, such as autoimmune disorders and cardiovascular disease. Additionally, the potential use of 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one as a therapeutic agent in cancer treatment is an area of ongoing research.
合成方法
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzyl alcohol with 2-thiophenecarboxaldehyde in the presence of hydrochloric acid to form the intermediate 2-((2-thienylmethyl)amino)benzyl alcohol. This intermediate is then reacted with chloroacetyl chloride and triethylamine to form 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one.
科学研究应用
5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has been used extensively in scientific research to investigate the role of JAK/STAT signaling in various diseases. For example, studies have shown that 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one can inhibit the proliferation of cancer cells by blocking JAK/STAT signaling. 5-chloro-3-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
5-chloro-3-(thiophen-2-ylmethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-6,11H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRGWHGJOUIYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2C3=C(C=CC(=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[(thiophen-2-YL)methyl]-2,3-dihydro-1H-indol-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dichlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6061577.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6061593.png)
![4-(1-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B6061611.png)
![2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6061619.png)
![2-{2-(3,4-diethoxyphenyl)-1-[(2-phenylethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6061626.png)


![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6061637.png)
![3-(2-furyl)-10-hexanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6061652.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6061660.png)

![5-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6061670.png)
![4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6061676.png)
![3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6061681.png)